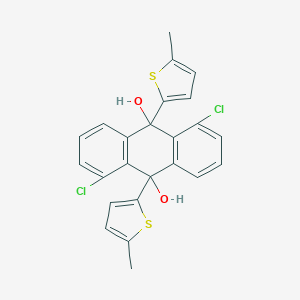
1,5-Dichloro-9,10-bis(5-methyl-2-thienyl)-9,10-dihydro-9,10-anthracenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-9,10-bis(5-methyl-2-thienyl)-9,10-dihydro-9,10-anthracenediol, commonly known as DCM2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCM2 belongs to the class of anthracenediols, which are known for their anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of DCM2 is not fully understood. However, it has been suggested that DCM2 may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DCM2 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCM2 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DCM2 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In animal models, DCM2 has been found to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCM2 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit potent anti-cancer and anti-inflammatory properties in vitro and in vivo. However, DCM2 has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. It is also relatively expensive compared to other anti-cancer and anti-inflammatory compounds.
Direcciones Futuras
There are several future directions for the study of DCM2. One direction is to investigate its potential use in combination with other anti-cancer and anti-inflammatory compounds. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of DCM2 and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of DCM2 involves a multi-step process that includes the reaction of 9,10-anthracenedione with 5-methyl-2-thiopheneboronic acid, followed by the reaction with 1,5-dichloroanthraquinone. The final product is obtained after purification using column chromatography. The synthesis of DCM2 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DCM2 has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer and anti-inflammatory properties in vitro and in vivo. DCM2 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and sepsis. DCM2 has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C24H18Cl2O2S2 |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
1,5-dichloro-9,10-bis(5-methylthiophen-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C24H18Cl2O2S2/c1-13-9-11-19(29-13)23(27)15-5-3-8-18(26)22(15)24(28,20-12-10-14(2)30-20)16-6-4-7-17(25)21(16)23/h3-12,27-28H,1-2H3 |
Clave InChI |
DMUBOAWDSGCLJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=C(S5)C)O)O |
SMILES canónico |
CC1=CC=C(S1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=C(S5)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



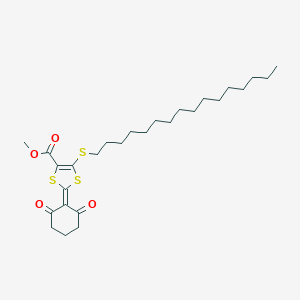
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
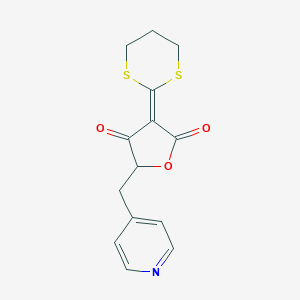
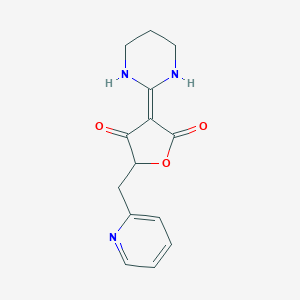
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
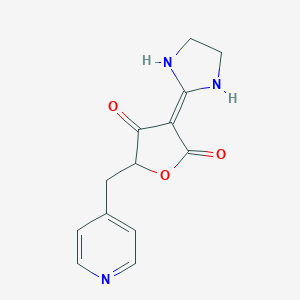
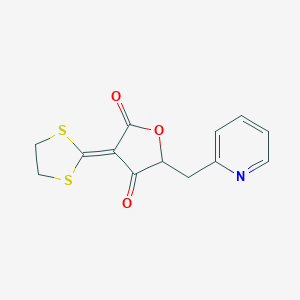
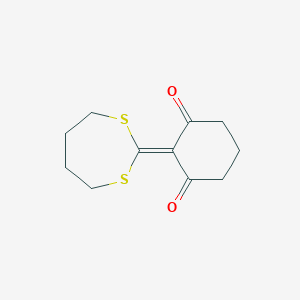
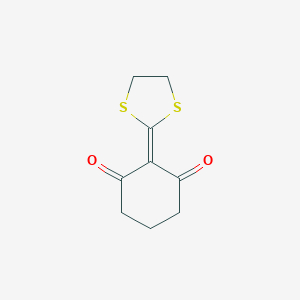
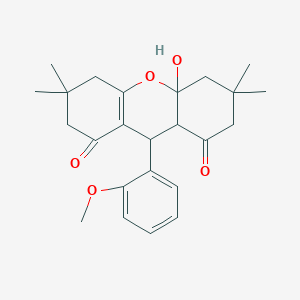
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
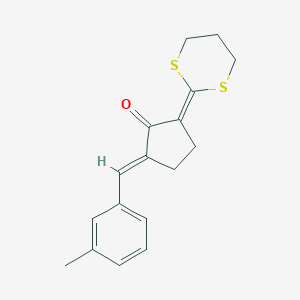
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)